molecular formula C12H10BrNO3 B2692967 5-bromo-N-(3-methoxyphenyl)furan-2-carboxamide CAS No. 75991-00-3

5-bromo-N-(3-methoxyphenyl)furan-2-carboxamide

Cat. No.: B2692967
CAS No.: 75991-00-3
M. Wt: 296.12
InChI Key: ZBBUKBYFONNZIN-UHFFFAOYSA-N
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Description

“5-bromo-N-(3-methoxyphenyl)furan-2-carboxamide” is a compound that belongs to the class of organic compounds known as 2-furanilides . These are aromatic heterocyclic compounds containing a furan ring that is substituted at the 2-position with an anilide .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a furan ring substituted at the 2-position with an anilide . The molecular weight of this compound is 296.12 .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s worth noting that furan derivatives are known to undergo a variety of chemical reactions. For instance, they can participate in aromatic electrophilic substitution, heterocyclization methods, metal halogen exchange, or palladium chemistry .

Scientific Research Applications

Antiprotozoal Agents

Compounds structurally related to 5-bromo-N-(3-methoxyphenyl)furan-2-carboxamide have been explored as potential antiprotozoal agents. For instance, research on dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines has shown strong DNA affinities and significant in vitro and in vivo activity against Trypanosoma b. rhodesiense and P. falciparum, suggesting their potential in treating diseases caused by these protozoa (Ismail et al., 2004).

Antibacterial Activities

Functionalized N-(4-bromophenyl)furan-2-carboxamides have demonstrated in vitro antibacterial activities against drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and MRSA. This suggests their potential as new antibacterial agents, with computational approaches validating their molecular interactions and stability (Siddiqa et al., 2022).

Synthesis and Chemical Properties

The synthesis and modification of furan-2-carboxamide derivatives have been extensively studied for their potential applications in medicinal chemistry. For instance, studies on the synthesis of deuterium-labeled bis(amidinophenyl)furans and diamidinocarbazoles highlight the versatility of these compounds in research and potential therapeutic applications (Stephens et al., 2001).

Cytotoxicity and Anticancer Activities

Research into novel 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives synthesized from furan-2-carboxamide analogs shows potential cytotoxic activity against cancer cell lines. This indicates their potential use in developing anticancer therapies (Hassan et al., 2014).

Anti-Inflammatory and Analgesic Agents

Benzodifuran derivatives derived from furan-2-carboxamides have been investigated for their anti-inflammatory and analgesic properties. The synthesis of these compounds and their efficacy as COX-1/COX-2 inhibitors suggest their potential as therapeutic agents for treating inflammation and pain (Abu‐Hashem et al., 2020).

Biofilm Inhibition

Compounds related to this compound have been studied for their ability to inhibit biofilm formation on surfaces such as PVC, demonstrating potential applications in preventing bacterial colonization and infection (Zhen-long, 2008).

Future Directions

The future directions for “5-bromo-N-(3-methoxyphenyl)furan-2-carboxamide” and similar compounds could involve further exploration of their biological activities and therapeutic possibilities . Their potential for high-affinity binding to multiple receptors suggests they could be useful in the development of new derivatives .

Properties

IUPAC Name

5-bromo-N-(3-methoxyphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3/c1-16-9-4-2-3-8(7-9)14-12(15)10-5-6-11(13)17-10/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBUKBYFONNZIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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